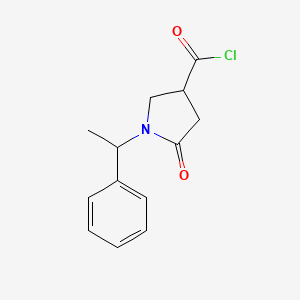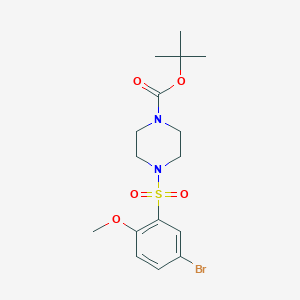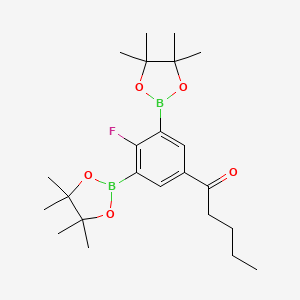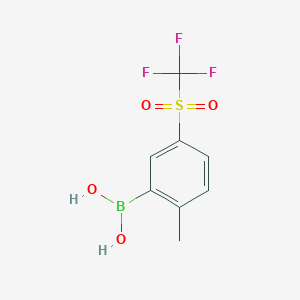![molecular formula C15H23BN2O4 B1393636 Ácido fenilborónico 2-[4-(terc-butoxicarbonil)piperazin-1-IL] CAS No. 915770-01-3](/img/structure/B1393636.png)
Ácido fenilborónico 2-[4-(terc-butoxicarbonil)piperazin-1-IL]
Descripción general
Descripción
2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid is a useful research compound. Its molecular formula is C15H23BN2O4 and its molecular weight is 306.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis completo de las aplicaciones del ácido fenilborónico 2-[4-(terc-butoxicarbonil)piperazin-1-IL]:
Síntesis de compuestos orgánicos novedosos
Este compuesto sirve como un bloque de construcción versátil en la síntesis de varios compuestos orgánicos novedosos. Se puede utilizar para crear amidas, sulfonamidas, bases de Mannich, bases de Schiff, tiazolidinonas, azetidinonas e imidazolinonas, que tienen aplicaciones que van desde los productos farmacéuticos hasta los agroquímicos .
Estudios fotoquímicos
El grupo terc-butoxicarbonil puede participar en reacciones fotoquímicas, que son útiles para estudiar procesos inducidos por la luz dentro de los compuestos químicos .
Mecanismo De Acción
Target of Action
The primary targets of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for nerve signal transmission .
Mode of Action
2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine levels enhance nerve signal transmission .
Biochemical Pathways
The action of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid affects the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine . By inhibiting AChE and BuChE, the compound disrupts the normal functioning of this pathway, leading to enhanced nerve signal transmission .
Result of Action
The molecular and cellular effects of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid’s action include an increase in acetylcholine levels and enhanced nerve signal transmission
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances in the environment
Análisis Bioquímico
Biochemical Properties
2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as proteases and kinases, which are crucial for various cellular processes. The nature of these interactions often involves the formation of reversible covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid can interact with proteins and other biomolecules, influencing their structure and function .
Cellular Effects
The effects of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid on cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases, leading to alterations in downstream signaling cascades. These changes can affect various cellular functions, including proliferation, differentiation, and apoptosis. Furthermore, 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. This binding is often mediated by the formation of reversible covalent bonds with specific amino acid residues in the enzyme’s active site. Additionally, 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of target genes.
Dosage Effects in Animal Models
In animal models, the effects of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid vary with different dosages. At lower doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through enzymatic reactions, leading to the formation of metabolites that may retain biological activity. The metabolic pathways of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid can influence its overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach specific intracellular compartments. Additionally, binding proteins can facilitate its localization and accumulation in target tissues, enhancing its biological effects. The distribution of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid can influence its overall pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes .
Propiedades
IUPAC Name |
[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16(20)21/h4-7,20-21H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTSGDSTXRXWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681754 | |
| Record name | {2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915770-01-3 | |
| Record name | {2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393556.png)

![3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine](/img/structure/B1393558.png)


![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1393568.png)
![methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393569.png)



![3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1393575.png)

